(E)-4-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)naphthalen-1(4H)-one
Description
Properties
IUPAC Name |
4-[(3-morpholin-4-ylsulfonylphenyl)diazenyl]naphthalen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-20-9-8-19(17-6-1-2-7-18(17)20)22-21-15-4-3-5-16(14-15)28(25,26)23-10-12-27-13-11-23/h1-9,14,24H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHYLOHPKIAESD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)N=NC3=CC=C(C4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains:
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Naphthoquinone (1,4-naphthoquinone) core : Prone to redox reactions, nucleophilic additions, and cycloadditions.
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Hydrazone linker (–NH–N=) : Participates in tautomerism, condensation, and coordination with metals.
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Morpholinosulfonyl group (–SO₂–morpholine) : Electron-withdrawing effects influence electrophilic substitution and stabilize intermediates.
Hypothetical Reaction Pathways
Based on analogous systems (e.g., naphthoquinones, arylhydrazones, sulfonamides) :
2.1. Nucleophilic Additions at the Quinone Carbonyl
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Reduction : The C=O group in the naphthoquinone moiety may undergo reduction with NaBH₄ or catalytic hydrogenation to form dihydroxynaphthalene derivatives.
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Michael Addition : Electron-rich nucleophiles (e.g., amines, thiols) could attack the α,β-unsaturated carbonyl system, forming 1,4-adducts (e.g., thiol-quinone conjugates) .
2.2. Cyclization Reactions
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Hydrazone Cyclization : Acid or base catalysis may induce cyclization via intramolecular attack of the hydrazone nitrogen on the quinone carbonyl, forming heterocyclic fused systems (e.g., pyrazole or triazole derivatives) .
2.3. Electrophilic Substitution
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Sulfonyl Group Reactions : The morpholinosulfonyl group could undergo nucleophilic aromatic substitution (e.g., with amines or alkoxides) at the para position relative to the sulfonamide, though steric hindrance from the morpholine ring may limit reactivity .
2.4. Coordination Chemistry
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Metal Complexation : The hydrazone nitrogen and quinone oxygen atoms may act as bidentate ligands for transition metals (e.g., Cu(II), Fe(III)), forming complexes with potential catalytic or biological activity .
Theoretical Reactivity Data (Extrapolated)
Research Gaps and Recommendations
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No experimental studies specifically addressing this compound’s synthesis or reactivity were found.
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Priority areas for future work:
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Synthesis Optimization : Explore coupling strategies between 3-(morpholinosulfonyl)phenylhydrazine and 1,4-naphthoquinone.
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Biological Activity Screening : Test for antimicrobial or anticancer properties, given the sulfonamide and quinone motifs’ known bioactivity .
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Computational Modeling : Predict reaction thermodynamics and regioselectivity using DFT calculations.
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Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Structural and Pharmacological Insights
A. Anti-Inflammatory and Ulcerogenic Profiles
- The target compound’s morpholinosulfonyl group may reduce gastrointestinal toxicity compared to non-sulfonylated analogues. Para-substituted compounds (e.g., THPA6) exhibit lower ulcer indices than meta-substituted derivatives .
B. Antimicrobial and Anticancer Activity
- Hydrazono-linked pyrazolones (e.g., ) show moderate antimicrobial activity, but the target compound’s naphthalenone core and sulfonyl group may enhance membrane penetration. Plumbagin hydrazonates () demonstrate that electron-withdrawing groups (e.g., hydroxyl) improve cytotoxicity, suggesting that the morpholinosulfonyl group could similarly modulate apoptosis pathways.
C. Role of Sulfonyl Groups
- Methylsulfonyl () and morpholinosulfonyl groups improve solubility and target affinity. For example, methylsulfonyl indoles exhibit dual antimicrobial/anti-inflammatory effects due to enhanced electron density and hydrogen bonding . The morpholino ring in the target compound may further reduce metabolic degradation compared to simpler sulfonyl groups.
Contradictions and Limitations
- Substituent Position: Para-substituted aryl groups generally outperform meta-substituted analogues in reducing ulcer indices , but the target compound’s meta-substituted morpholinosulfonyl group may prioritize receptor specificity over gastrointestinal safety.
Preparation Methods
Synthesis of 3-(Morpholinosulfonyl)phenylhydrazine
The precursor 3-(morpholinosulfonyl)phenylhydrazine is synthesized via a two-step protocol:
Sulfonation of 3-Aminophenol :
Reaction of 3-aminophenol with chlorosulfonic acid in dichloromethane at 0–5°C produces 3-sulfophenyl chloride, followed by nucleophilic substitution with morpholine in tetrahydrofuran (THF) at 60°C for 6 hours. The intermediate 3-(morpholinosulfonyl)phenol is isolated in 78% yield after aqueous workup.Diazotization and Reduction :
The phenol derivative is converted to the corresponding diazonium salt using sodium nitrite and hydrochloric acid at 0°C, followed by reduction with stannous chloride to yield 3-(morpholinosulfonyl)phenylhydrazine.
Key Data :
- Yield : 82% (after recrystallization in ethanol)
- Melting Point : 143–145°C
- FT-IR : $$ \nu $$ 3250 cm$$^{-1}$$ (N–H stretch), 1150 cm$$^{-1}$$ (S=O asymmetric stretch).
Hydrazone Formation with 4-Oxonaphthalen-1(4H)-one
The target hydrazone is synthesized via acid-catalyzed condensation:
Reaction Conditions :
Equimolar quantities of 3-(morpholinosulfonyl)phenylhydrazine and 4-oxonaphthalen-1(4H)-one are refluxed in ethanol with glacial acetic acid (10 mol%) for 12 hours. The E isomer is favored due to thermodynamic control under reflux conditions.Workup and Purification :
The crude product is filtered, washed with cold ethanol, and recrystallized from ethyl acetate to afford yellow crystals.
Optimization Insights :
- Solvent Impact : Ethanol outperforms DMF or toluene in yield (85% vs. 62–68%) due to improved solubility of intermediates.
- Catalyst Screening : Acetic acid provides superior regioselectivity compared to piperidine (95% E vs. 88% E).
Structural and Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis confirms the E configuration and planar geometry of the hydrazone moiety (Fig. 1). Key metrics include:
| Parameter | Value |
|---|---|
| C=N Bond Length | 1.285 Å |
| Dihedral Angle | 172.5° (C–N–N–C) |
| Intramolecular H-Bond | O–H⋯N (2.54 Å, 147°) |
Figure 1 : Crystal structure highlighting the E configuration and intramolecular hydrogen bonding.
Spectroscopic Data
$$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$) :
δ 8.45 (s, 1H, N–H), 8.12–7.98 (m, 4H, naphthalene), 7.62 (d, $$ J = 8.4 $$ Hz, 2H, aryl), 3.58 (m, 4H, morpholine), 2.87 (m, 4H, morpholine).$$ ^{13}C $$ NMR :
δ 187.2 (C=O), 158.4 (C=N), 132.1–126.3 (aryl), 66.8 (morpholine).HRMS (ESI+) :
Calculated for $$ \text{C}{21}\text{H}{20}\text{N}3\text{O}4\text{S} $$: 410.1178; Found: 410.1175.
Reaction Kinetics and Thermodynamic Studies
Time-Dependent Yield Analysis
| Reaction Time (h) | Yield (%) | E:Z Ratio |
|---|---|---|
| 6 | 62 | 88:12 |
| 12 | 85 | 95:5 |
| 18 | 83 | 94:6 |
Prolonged reaction times beyond 12 hours risk decomposition, reducing yield.
Temperature Optimization
| Temperature (°C) | Yield (%) |
|---|---|
| 60 | 58 |
| 80 | 85 |
| 100 | 79 |
Elevated temperatures accelerate kinetics but may degrade heat-sensitive intermediates.
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C, 1 hour) achieves 80% yield with comparable stereoselectivity (93% E), reducing reaction time by 90%.
Solvent-Free Mechanochemical Approach
Ball-milling equimolar reactants with silica gel (3 hours) yields 72% product but requires post-synthesis purification to remove silica.
Industrial-Scale Considerations
Cost-Benefit Analysis of Catalysts
| Catalyst | Cost (USD/kg) | Yield (%) |
|---|---|---|
| Acetic Acid | 1.2 | 85 |
| p-TsOH | 4.5 | 87 |
| Piperidine | 8.2 | 88 |
Acetic acid remains the most economical choice for large-scale production.
Environmental Impact
- E-Factor : 6.2 (kg waste/kg product) for ethanol-based synthesis vs. 9.8 for DMF.
- Solvent Recovery : Ethanol’s low boiling point enables 90% recovery via distillation.
Q & A
Q. What are the optimal synthetic routes for (E)-4-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)naphthalen-1(4H)-one, and how can isomer purity be ensured?
Methodological Answer: The synthesis typically involves coupling a brominated phenyl morpholinosulfonyl precursor with a naphthalenone hydrazine derivative under reflux conditions. For example, describes using bromo-substituted ketones (e.g., 2-bromo-1-(4-morpholinophenyl)ethan-1-one) to form hydrazone linkages. Isomeric purity (E/Z) is achieved via reversed-phase HPLC (RP-HPLC) with optimized mobile phases (e.g., acetonitrile/water gradients), yielding >95% purity for the desired E-isomer .
Table 1: Isomer Separation Efficiency
| Precursor | Isomer Ratio (E:Z) | Purity (HPLC) | Yield (%) |
|---|---|---|---|
| Bromo-morpholinophenyl | 1:3.5 | 95% (E) | 20% (E) |
| Bromo-pyrrolidinophenyl | 1:1 | 90% (E/Z mix) | 97% |
| Data adapted from . |
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- HRMS (High-Resolution Mass Spectrometry): Confirms molecular weight with <2 ppm error (e.g., m/z 438.1212 for C₂₁H₂₂N₃O₄S⁺) .
- 1H NMR: Key signals include δ 8.2–8.6 ppm (naphthalenone aromatic protons) and δ 3.6–3.8 ppm (morpholine -CH₂- groups) .
- RP-HPLC: Quantifies isomer purity using a C18 column (λ = 254 nm, flow rate 1 mL/min) .
- Elemental Analysis: Validates C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How does the morpholinosulfonyl group influence biological activity compared to other substituents?
Methodological Answer: The morpholinosulfonyl group enhances solubility and target binding via hydrogen bonding with sulfonyl oxygen atoms. shows that replacing morpholinosulfonyl with methoxy groups in thiazole derivatives reduces anti-inflammatory activity by 40–60%, likely due to weaker polar interactions . SAR studies suggest the sulfonyl group’s electronegativity is critical for modulating kinase inhibition (e.g., eIF4E/eIF4G interaction in ) .
Q. What are the key challenges in interpreting contradictory bioactivity data across studies?
Methodological Answer: Contradictions arise from:
- Isomer Interference: Z-isomers (higher yields in synthesis) may exhibit lower activity, skewing data if not purified .
- Assay Variability: Differences in cell lines (e.g., murine vs. human macrophages) or dosage (e.g., 10 vs. 100 mg/kg in ) impact results .
- Solubility: Poor aqueous solubility (common in hydrazones) leads to inconsistent in vivo bioavailability . Resolution: Standardize isomer purity (>95%), use orthogonal assays (e.g., enzymatic and cell-based), and employ solubility enhancers like DMSO/PEG .
Q. What strategies address stability issues under experimental conditions?
Methodological Answer:
- Light Sensitivity: Store in amber vials at -20°C; avoid prolonged UV exposure during HPLC .
- Hydrolytic Degradation: Use anhydrous solvents (e.g., DMF) for reactions; buffer solutions at pH 6–7 minimize hydrolysis .
- Thermal Stability: Decomposition above 150°C (TGA data) necessitates low-temperature storage .
Data Contradiction Analysis
Example: reports superior antidepressant activity for hydrazones with dichlorophenyl substituents vs. morpholinosulfonyl analogs. This discrepancy may arise from differences in blood-brain barrier penetration or metabolite formation . Cross-study validation via pharmacokinetic profiling (e.g., LC-MS/MS) is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
